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molecular formula C16H35N B030355 N,N-Dimethyltetradecylamine CAS No. 112-75-4

N,N-Dimethyltetradecylamine

Cat. No. B030355
M. Wt: 241.46 g/mol
InChI Key: SFBHPFQSSDCYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05055233

Procedure details

In a 250 milliliter glass reaction flask was placed 100 grams of tetradecyldimethylamine (0.41 mole; amine value 230.0 mg KOH/g amine) and 0.5 gram (1.27 mmol) of diethylenetriaminepentaacetic acid. This was heated with stirring to 65° C. and then 23 grams (0.47 mole) of 70 weight percent aqueous hydrogen peroxide was added dropwise over a 15-minute period. The mixture was then heated to 76° C. and stirred at that temperature for seven hours. As needed, ethyl acetate (34 mL) was added dropwise to the reaction mass in order to maintain a clear, gel-free liquid. Analysis of the crude reaction mass showed 99 percent amine conversion by proton NMR. The crude reaction mass was added to 400 mL additional ethyl acetate. The solution was then cooled to 15° C. forming a non-hydroscopic white crystalline solid tetradecyldimethylamine oxide dihydrate in 86% recovered yield melting at about 41° C.
[Compound]
Name
glass
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Quantity
34 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([N:15]([CH3:17])[CH3:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C(N(CC(O)=O)CCN(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=[O:23].[OH:45]O>C(OCC)(=O)C>[OH2:23].[OH2:45].[CH2:1]([N+:15]([O-:23])([CH3:17])[CH3:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:4.5.6|

Inputs

Step One
Name
glass
Quantity
250 mL
Type
reactant
Smiles
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)N(C)C
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Five
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
34 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring to 65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This was heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to 76° C.
STIRRING
Type
STIRRING
Details
stirred at that temperature for seven hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a clear, gel-free liquid
CUSTOM
Type
CUSTOM
Details
Analysis of the crude reaction mass
CUSTOM
Type
CUSTOM
Details
The crude reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to 15° C.

Outcomes

Product
Name
Type
product
Smiles
O.O.C(CCCCCCCCCCCCC)[N+](C)(C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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